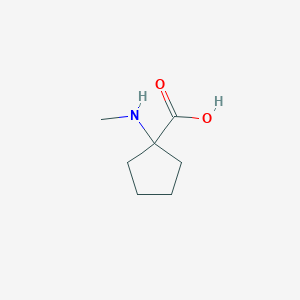

1-(Methylamino)cyclopentanecarboxylic acid

Description

Contextualization within Cyclic Amino Acid Chemistry

Cyclic amino acids are a class of amino acids distinguished by a cyclic structure incorporated into their side chains, setting them apart from the 20 standard proteinogenic amino acids. molecularcloud.org A well-known example is proline, which contains a five-membered ring that imparts significant conformational constraints on polypeptide chains, often inducing turns and loops in protein structures. molecularcloud.orgarizona.edu This structural rigidity is a hallmark of cyclic amino acids and a source of their utility.

These compounds have broad applications in several scientific fields:

Peptide Synthesis: They are incorporated into peptides to introduce specific structural features. molecularcloud.org

Drug Discovery: Their constrained conformations can lead to enhanced stability, target specificity, and improved pharmacokinetic properties in new drug candidates. molecularcloud.orgresearchgate.net

Bioengineering and Materials Science: They are used to modify proteins and peptides for applications like drug delivery systems and to improve the mechanical and thermal properties of polymers. molecularcloud.org

1-(Methylamino)cyclopentanecarboxylic acid fits within this class as a non-proteinogenic, cyclic amino acid derivative. Its structure, featuring a five-membered ring, aligns it with the widely studied five- and six-membered cyclic amino acid derivatives. researchgate.net The study of such molecules is crucial in fields like biochemistry, pharmacology, and medicinal chemistry for understanding their diverse biological functions, which can range from acting as neurotransmitters to serving as precursors for important biomolecules. molecularcloud.org

Significance as a Unique Structural Motif

The distinct structure of this compound is central to its scientific interest. The core of the molecule is a cyclopentane (B165970) ring, a five-membered saturated hydrocarbon. At the C1 position of this ring, two key functional groups are attached: a methylamino group (-NHCH₃) and a carboxylic acid group (-COOH).

This specific arrangement results in a tertiary α-amino acid, a structural motif that offers significant conformational rigidity. The cyclic nature of the backbone, combined with the substitution at the alpha-carbon, restricts the rotational freedom of the molecule far more than in linear amino acids. researchgate.net This rigidity is a highly desirable trait in medicinal chemistry and drug design. By locking the molecule into a more defined three-dimensional shape, it can lead to more potent and selective interactions with biological targets, such as enzymes or receptors. researchgate.net The incorporation of such branched cyclic amino acids is a known strategy for designing drug molecules with enhanced potency and efficacy. researchgate.net

Historical Perspective of Cyclopentanecarboxylic Acid Derivatives in Scientific Inquiry

The scientific investigation of cyclopentanecarboxylic acid and its derivatives has a notable history, providing a foundation for the study of compounds like this compound. Cyclopentanecarboxylic acid itself is a colorless, non-volatile oil. wikipedia.org A key synthetic route to its derivatives is the Favorskii rearrangement, a base-induced ring contraction of 2-chlorocyclohexanone (B41772) to yield methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid. wikipedia.orgorgsyn.org This method has been a staple in organic synthesis for preparing the cyclopentane ring structure. orgsyn.org

Derivatives of cyclopentanecarboxylic acid have been the subject of significant research, particularly in the field of medicinal chemistry. For example, recent drug discovery efforts have identified novel cyclopentane carboxylic acids as potent and selective inhibitors of the NaV1.7 sodium channel, a target for pain therapeutics. nih.gov In these studies, replacing a proline scaffold with a cyclopentane carboxylic acid motif significantly increased the potency of the inhibitor. nih.gov Furthermore, other research has explored cis-2-aminocyclopentanecarboxylic acid (also known as Cispentacin), a natural product with potent antifungal activity. mdpi.com The historical and ongoing research into these related structures highlights the sustained interest in the cyclopentane ring as a core element in designing functionally diverse and biologically active molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-(methylamino)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8-7(6(9)10)4-2-3-5-7/h8H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENGJKIYGDMCLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388645 | |

| Record name | 1-(Methylamino)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22649-36-1 | |

| Record name | 1-(Methylamino)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methylamino)cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 1 Methylamino Cyclopentanecarboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, reduction, and salt formation.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to esters and amides is fundamental in organic synthesis. These reactions typically proceed via activation of the carboxyl group.

Esterification: The formation of an ester from 1-(Methylamino)cyclopentanecarboxylic acid can be achieved through several methods. The classic Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com Given the presence of the basic methylamino group, which would be protonated under strongly acidic conditions, careful control of the reaction pH is necessary. Alternatively, esterification can be carried out under milder conditions by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or by using coupling agents.

Amidation: The formation of amides from this compound involves its reaction with a primary or secondary amine. The direct reaction requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. khanacademy.org A more common and milder approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-Hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. khanacademy.org The reaction mechanism involves the activation of the carboxylic acid by the coupling agent to form a highly reactive intermediate, which is then readily attacked by the amine. khanacademy.org For amino acids like the title compound, this method is widely used in peptide synthesis. organic-chemistry.org

| Reaction Type | Reagents/Conditions | Product Type | General Notes |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl 1-(methylamino)cyclopentanecarboxylate | Equilibrium reaction; excess alcohol is used as a solvent. |

| Amidation (Coupling) | Amine (R'NH₂ or R'₂NH), Coupling Agent (e.g., DCC, EDC/HOBt) | N-Substituted 1-(methylamino)cyclopentanecarboxamide | Common in peptide synthesis; proceeds under mild conditions. khanacademy.orgorganic-chemistry.org |

Reduction to Alcohol Derivatives

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (1-(methylamino)cyclopentyl)methanol. This transformation requires potent reducing agents, as carboxylic acids are generally resistant to reduction.

Commonly used reagents for this purpose include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF). libretexts.org Sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce carboxylic acids on its own but can be effective when used in combination with additives like iodine (I₂) or under specific conditions. stackexchange.com The reduction of amino acids to their corresponding amino alcohols is a valuable synthetic transformation. benthamopen.comresearchgate.net During the reduction with LiAlH₄, the acidic proton of the carboxylic acid and the proton on the amino group are first removed by the hydride, consuming two equivalents of the reagent before the carbonyl group is reduced.

| Reducing Agent | Typical Solvent | Product | General Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (B95107) (THF) | (1-(Methylamino)cyclopentyl)methanol | Powerful, non-selective reducing agent. Requires anhydrous conditions. libretexts.org |

| Borane (BH₃·THF) | Tetrahydrofuran (THF) | (1-(Methylamino)cyclopentyl)methanol | More selective than LiAlH₄; reduces carboxylic acids in the presence of some other functional groups. |

| Sodium Borohydride / Iodine (NaBH₄/I₂) | Tetrahydrofuran (THF) | (1-(Methylamino)cyclopentyl)methanol | Milder alternative to LiAlH₄ and BH₃. stackexchange.com |

Salt Formation

As a carboxylic acid, this compound can react with bases to form carboxylate salts. pearson.com The presence of the basic methylamino group makes the compound amphoteric, meaning it can react with both acids and bases.

Reaction with a strong base like sodium hydroxide (B78521) results in the deprotonation of the carboxylic acid to form sodium 1-(methylamino)cyclopentanecarboxylate and water. pearson.com Similarly, weaker bases such as sodium bicarbonate will also react to form the corresponding salt, liberating carbon dioxide gas in the process. pearson.com

Conversely, the methylamino group can be protonated by acids. For instance, treatment with hydrochloric acid (HCl) will form the corresponding hydrochloride salt, this compound hydrochloride. nih.govhit2lead.com This salt form often exhibits increased water solubility and crystallinity compared to the free amino acid.

Reactivity of the Methylamino Group

The secondary amine functionality in this compound is nucleophilic and can participate in reactions typical of amines, such as alkylation and acylation.

Alkylation and Acylation Reactions

Alkylation: The nitrogen atom of the methylamino group can be further alkylated. This can be achieved using alkyl halides (e.g., methyl iodide) in the presence of a base to neutralize the hydrogen halide formed. nih.gov However, this method can lead to overalkylation, potentially forming a quaternary ammonium salt. A more controlled method for N-alkylation is reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent. Another modern approach is the direct N-alkylation using alcohols as alkylating agents, often catalyzed by transition metal complexes. nih.gov

Acylation: The methylamino group readily reacts with acylating agents such as acid chlorides or acid anhydrides to form amides. libretexts.org This reaction is typically carried out in the presence of a base (like pyridine (B92270) or triethylamine) to scavenge the acidic byproduct (e.g., HCl). This N-acylation is a common strategy to protect the amino group during reactions involving the carboxylic acid moiety or to synthesize more complex derivatives. nih.gov

| Reaction Type | Reagents/Conditions | Product Type | General Notes |

| N-Alkylation | Alkyl Halide, Base | N-Alkyl-N-methyl-1-aminocyclopentanecarboxylic acid | Risk of overalkylation to form quaternary ammonium salts. nih.gov |

| N-Acylation | Acid Chloride or Anhydride, Base | N-Acyl-N-methyl-1-aminocyclopentanecarboxylic acid | A common method for amine protection or derivatization. nih.gov |

Formation of Amides and Other Nitrogen-Containing Derivatives

As mentioned in the acylation section, the reaction of the methylamino group with a carboxylic acid or its derivative leads to the formation of an amide. When the acylating agent is another amino acid, this reaction forms a peptide bond.

The nucleophilic character of the nitrogen atom also allows for reactions with other electrophiles. For example, reaction with sulfonyl chlorides would yield sulfonamides. The reactivity of the methylamino group is a key feature in the synthesis of various derivatives of this compound for applications in medicinal chemistry and materials science. nih.gov

Cyclopentane (B165970) Ring Transformations and Modifications

The cyclopentane core of this compound can theoretically undergo several transformations, including nucleophilic substitution reactions at the carboxyl group and potential rearrangements of the ring structure itself.

Nucleophilic Substitution Reactions

The carboxylic acid moiety of this compound is a focal point for nucleophilic acyl substitution reactions, leading to the formation of esters and amides. These transformations typically require activation of the carboxylic acid to enhance the electrophilicity of the carbonyl carbon.

Esterification: The formation of esters from this compound can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a common approach. organic-chemistry.orgnih.gov The mechanism commences with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. organic-chemistry.orgkhanacademy.org A subsequent series of proton transfers and the elimination of a water molecule yields the corresponding ester. organic-chemistry.org

Alternatively, for more sensitive substrates or to avoid the use of strong acids, coupling agents such as dicyclohexylcarbodiimide (DCC) can be employed in what is known as the Steglich esterification. youtube.com In this method, DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. youtube.com This intermediate is then readily attacked by the alcohol to form the ester and dicyclohexylurea (DCU) as a byproduct. youtube.com The addition of a catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate this reaction. youtube.com Another efficient method for the esterification of amino acids involves the use of trimethylchlorosilane in methanol, which provides the corresponding methyl esters in good yields. nih.gov

Amide Formation: The synthesis of amides from this compound follows similar principles of carboxyl activation. The direct reaction with an amine is generally unfavorable due to an acid-base reaction that forms a non-reactive carboxylate salt. electrochemsci.org Therefore, coupling agents are often necessary. Reagents like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), are widely used to facilitate amide bond formation. electrochemsci.orgvanderbilt.edu These reagents convert the carboxylic acid into a reactive intermediate that is then susceptible to nucleophilic attack by an amine. electrochemsci.org

Another common strategy for amide synthesis is the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. kyoto-u.ac.jpnrochemistry.com The resulting acyl chloride readily reacts with an amine to form the amide. This method is highly effective but may not be suitable for substrates with acid-sensitive functional groups. kyoto-u.ac.jp Intramolecular amide formation, leading to a lactam, can also occur if a suitable amino group is present elsewhere in the molecule, often promoted by heating or the use of coupling agents. youtube.com

| Reaction Type | Reagents | Key Intermediate | Notes |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Protonated Carbonyl | Reversible reaction, often uses excess alcohol. organic-chemistry.orgnih.gov |

| Steglich Esterification | Alcohol, DCC, DMAP (cat.) | O-Acylisourea | Mild conditions, suitable for acid-sensitive substrates. youtube.com |

| Amide Formation (Coupling Agents) | Amine, DCC or EDC, HOBt (optional) | Activated Ester/Anhydride | Widely used in peptide synthesis. electrochemsci.orgvanderbilt.edu |

| Amide Formation (Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine | Acyl Chloride | Highly reactive, may not be compatible with all functional groups. kyoto-u.ac.jpnrochemistry.com |

Ring Contraction or Expansion Possibilities

The carbocyclic framework of this compound presents theoretical possibilities for ring contraction or expansion under specific reaction conditions, primarily through rearrangements like the Favorskii and Wagner-Meerwein rearrangements.

Ring Contraction: The Favorskii rearrangement is a well-established method for the ring contraction of cyclic α-halo ketones. wikipedia.orgwikipedia.org This reaction proceeds through the formation of a cyclopropanone (B1606653) intermediate, which is then cleaved by a nucleophile to yield a ring-contracted carboxylic acid derivative. wikipedia.orgwikipedia.org While this compound itself is not a direct substrate for this reaction, a hypothetical precursor such as a 2-halo-1-(methylamino)cyclohexanone could potentially undergo a Favorskii-type rearrangement to yield a derivative of this compound. The synthesis of cyclopentanecarboxylic acid derivatives via the Favorskii rearrangement of 2-chlorocyclohexanone (B41772) is a known transformation. nih.gov The presence of the methylamino group would likely influence the regioselectivity of enolate formation and the subsequent cyclopropanone ring opening.

Ring Expansion: A Wagner-Meerwein rearrangement could theoretically lead to ring expansion. wikipedia.orgresearchgate.net This type of rearrangement involves the 1,2-shift of an alkyl group to a neighboring carbocation, often to form a more stable carbocation. wikipedia.orgresearchgate.net For this to occur with a derivative of this compound, a carbocation would need to be generated adjacent to the cyclopentane ring. For instance, the diazotization of a hypothetical 1-(methylamino)cyclopentylmethanamine derivative could lead to a primary carbocation, which might then undergo rearrangement to a more stable tertiary carbocation within an expanded six-membered ring. Such rearrangements are known to occur in similar systems, often driven by the relief of ring strain and the formation of a more stable carbocationic intermediate. ddugu.ac.in

Investigations of Zwitterionic Properties and Acid-Base Behavior

As an amino acid, this compound exists predominantly as a zwitterion, or inner salt, in the solid state and in aqueous solutions over a wide pH range. nih.govpharmacy180.com This is due to an intramolecular acid-base reaction where the acidic carboxylic acid group donates a proton to the basic methylamino group. pharmacy180.com

The equilibrium between the cationic, zwitterionic, and anionic forms is dependent on the pH of the solution. chimia.ch

At low pH (pH < pKa₁): The molecule is fully protonated, existing as a cation with a net positive charge.

At intermediate pH (pKa₁ < pH < pKa₂): The molecule exists predominantly as the neutral zwitterion.

At high pH (pH > pKa₂): The molecule is fully deprotonated, existing as an anion with a net negative charge.

The isoelectric point (pI) is the pH at which the concentration of the zwitterion is maximized and the net charge of the molecule is zero. creative-proteomics.com For an amino acid with two ionizable groups, the pI can be calculated as the average of the two pKa values:

pI = (pKa₁ + pKa₂)/2 creative-proteomics.com

Given the typical pKa values for similar amino acids, the isoelectric point for this compound is expected to be in the neutral to slightly basic range. This property is crucial for techniques like electrophoresis, where the molecule will not migrate in an electric field at its isoelectric point.

| Property | Description | Expected pH Range/Value |

| Cationic Form | Fully protonated (–COOH and –NH₂⁺CH₃) | pH < ~2-3 |

| Zwitterionic Form | Internally ionized (–COO⁻ and –NH₂⁺CH₃) | pH ~2-3 to ~9-10 |

| Anionic Form | Fully deprotonated (–COO⁻ and –NHCH₃) | pH > ~9-10 |

| pKa₁ (Carboxylic Acid) | Acid dissociation constant of the carboxyl group | ~2-3 |

| pKa₂ (Methylamino Group) | Acid dissociation constant of the protonated amino group | ~9-10 |

| Isoelectric Point (pI) | pH of net zero charge | Calculated as (pKa₁ + pKa₂)/2 |

Structural Features and Conformational Analysis

Spatial Arrangement and Stereochemistry of Substituents

The core structure of 1-(Methylamino)cyclopentanecarboxylic acid consists of a cyclopentane (B165970) ring, which is a five-membered saturated hydrocarbon, substituted at the C1 position with a methylamino group (-NHCH₃) and a carboxylic acid group (-COOH). This substitution pattern renders the C1 carbon a stereocenter, as it is bonded to four different groups: the methylamino group, the carboxylic acid group, and two distinct carbon pathways around the ring (C2 and C5). Consequently, the molecule is chiral and can exist as two enantiomers, (R)-1-(methylamino)cyclopentanecarboxylic acid and (S)-1-(methylamino)cyclopentanecarboxylic acid.

Table 1: Key Structural Identifiers

| Identifier | Value |

|---|---|

| Molecular Formula | C₇H₁₃NO₂ molbase.com |

| SMILES | CNC1(CCCC1)C(=O)O uni.lu |

| InChI | InChI=1S/C7H13NO2/c1-8-7(6(9)10)4-2-3-5-7/h8H,2-5H2,1H3,(H,9,10) uni.lu |

Cyclopentane Ring Conformations and Dynamics

Unlike six-membered rings which have a clear, low-energy chair conformation, five-membered rings like cyclopentane are in a constant state of flux. A perfectly flat cyclopentane ring would suffer from significant torsional strain due to eclipsing C-C bonds. masterorganicchemistry.com To alleviate this strain, the ring puckers out of the plane. The two most common, low-energy conformations for cyclopentane are the "envelope" and the "twist" (or "half-chair") forms. masterorganicchemistry.com

Envelope Conformation: In this form, four of the carbon atoms are in a plane, while the fifth is puckered out of the plane, resembling an open envelope.

Twist Conformation: Here, three carbon atoms are coplanar, with the other two displaced on opposite sides of the plane.

These conformations are of comparable energy, and the barrier to interconversion between them is very low, leading to a phenomenon known as pseudorotation. biomedres.us For this compound, the presence of two bulky substituents at the C1 position influences the puckering of the ring. The ring will likely adopt conformations that minimize steric hindrance between the methylamino and carboxylic acid groups and the adjacent methylene (B1212753) hydrogens of the ring. The dynamic interconversion between various envelope and twist forms is a defining characteristic of the molecule's structure. biomedres.us

Intramolecular Interactions and Hydrogen Bonding Networks

The coexistence of a hydrogen bond donor (-OH from the carboxylic acid and N-H from the methylamino group) and hydrogen bond acceptors (C=O from the carboxylic acid and the nitrogen atom of the amino group) within the same molecule creates the potential for intramolecular hydrogen bonding. rsc.orgmdpi.com Such interactions can play a crucial role in stabilizing specific conformations.

A likely intramolecular hydrogen bond could form between the carboxylic acid's hydroxyl group and the nitrogen atom of the methylamino group, or between the amino group's hydrogen and the carbonyl oxygen of the carboxylic acid. This would create a five-membered ring structure, which is generally considered too weak to force a specific conformation but can contribute to its stability. rsc.orgnih.gov The formation and strength of such hydrogen bonds are highly dependent on the environment. unito.it In nonpolar solvents, intramolecular hydrogen bonds are more favored, whereas in polar, hydrogen-bonding solvents like water or DMSO, intermolecular hydrogen bonds with the solvent molecules would compete and likely dominate. nih.govunito.it The stabilization of a particular conformer via these internal networks can significantly influence the molecule's physical and chemical properties. nih.gov

Table 2: Potential Intramolecular Hydrogen Bonds

| Donor | Acceptor | Consequence |

|---|---|---|

| Carboxyl -OH | Amino N | Formation of a quasi-ring, influencing substituent orientation. |

Influence of Substituent Effects on Electronic and Steric Profiles

The properties of this compound are heavily influenced by the electronic and steric nature of its two key substituents.

Electronic Effects: The carboxylic acid group is an electron-withdrawing group due to the high electronegativity of its oxygen atoms. Conversely, the methylamino group is an electron-donating group. The proximity of these two groups on the same carbon atom creates a push-pull electronic environment. This electronic interplay affects the acidity of the carboxylic proton and the basicity of the amino nitrogen.

Table 3: Summary of Substituent Properties

| Substituent | Electronic Effect | Steric Profile |

|---|---|---|

| -COOH | Electron-withdrawing | Bulky |

Derivatization Strategies and Analogue Synthesis

Design Principles for Novel Derivatives

The design of new derivatives of 1-(methylamino)cyclopentanecarboxylic acid is guided by established principles of medicinal chemistry and chemical biology. These principles focus on systematically altering specific parts of the molecule to modulate its physicochemical properties, such as lipophilicity, polarity, and steric bulk, which in turn can influence its biological activity, metabolic stability, and pharmacokinetic profile.

The secondary amine of the methylamino group is a key site for modification. Altering the substituent on the nitrogen atom can significantly impact the compound's basicity and its ability to form hydrogen bonds, which are often crucial for interactions with biological macromolecules.

N-Alkylation and N-Arylation: The hydrogen atom on the methylamino group can be replaced with a variety of alkyl or aryl groups. This can be achieved through standard synthetic methods such as reductive amination or nucleophilic substitution. These modifications can introduce steric bulk, which may enhance selectivity for a particular biological target, or introduce new functional groups for further derivatization.

Formation of Tertiary Amines: Conversion of the secondary amine to a tertiary amine by introducing a second substituent can further alter the compound's properties. The nature of the second substituent can be varied to fine-tune the electronic and steric characteristics of the molecule.

Acylation: The methylamino group can be acylated to form amides. This transformation changes the basicity of the nitrogen and introduces a carbonyl group, which can act as a hydrogen bond acceptor.

The carboxylic acid group is a highly versatile functional group that can be converted into a wide range of derivatives. libretexts.orgjackwestin.com These modifications can alter the compound's acidity, polarity, and ability to act as a hydrogen bond donor or acceptor.

Esterification: The carboxylic acid can be converted to various esters by reaction with alcohols. jackwestin.com Esterification is a common strategy to mask the polarity of the carboxylic acid, which can improve cell membrane permeability. nih.gov Methyl esters, such as 1-amino-1-cyclopentanecarboxylic acid methyl ester, are common derivatives. scbt.com The choice of the alcohol can introduce a wide variety of functionalities, including alkyl, aryl, and more complex groups. google.com

Amide Formation: Reaction of the carboxylic acid with primary or secondary amines yields amides. jackwestin.comnih.gov This modification replaces the acidic proton of the carboxylic acid with a less acidic N-H proton (in the case of primary or secondary amides) or no acidic proton (in the case of tertiary amides). Amide derivatives can exhibit different hydrogen bonding patterns compared to the parent carboxylic acid. nih.gov

Reduction to Alcohols: The carboxylic acid can be reduced to a primary alcohol, which can then serve as a handle for further functionalization, such as etherification or further oxidation.

Decarboxylation: While a more drastic modification, decarboxylation would remove the acidic functionality entirely, leading to a cyclopentylamine (B150401) derivative.

The following table summarizes common derivatives of the carboxylic acid functionality:

| Derivative Type | General Structure | Key Property Change |

| Ester | R-COOR' | Increased lipophilicity, masked acidity |

| Amide | R-CONR'R'' | Altered hydrogen bonding, reduced acidity |

| Acyl Halide | R-COX (X=Cl, Br) | Highly reactive intermediate for synthesis |

| Acid Anhydride | (R-CO)₂O | Reactive acylating agent |

Table 1: Common Carboxylic Acid Derivatives.

Introducing substituents onto the cyclopentane (B165970) ring can profoundly affect the molecule's conformation and its interaction with binding pockets of proteins or enzymes.

Ring Contraction Synthesis: One approach to synthesizing substituted cyclopentane derivatives involves the ring contraction of cyclohexane (B81311) precursors. google.com For instance, a cyclohexane diazoketone can react with an amine to form a cyclopentane acid amide. google.com This method allows for the introduction of substituents on the cyclopentane ring that might be difficult to achieve through direct functionalization.

Transannular C-H Functionalization: Recent advances in organic synthesis have enabled the selective functionalization of C-H bonds within cyclic systems. nih.gov Transannular γ-arylation of cyclopentane carboxylic acids has been demonstrated, providing a method to introduce aryl groups at specific positions on the ring. nih.gov

Synthesis from Substituted Precursors: The synthesis of substituted this compound analogues can start from appropriately substituted cyclopentanone (B42830) or cyclopentene (B43876) precursors. For example, the synthesis of cyclopentane-based muraymycin analogs involved the use of substituted cyclopentane intermediates. nih.gov

Synthesis of Conjugates and Probes

The chemical functionalities of this compound make it a suitable candidate for the synthesis of bioconjugates and labeled probes for biological investigations.

Bioconjugation involves linking the molecule to a biomolecule, such as a protein, nucleic acid, or a larger carrier molecule. The carboxylic acid and the secondary amine groups are the primary handles for conjugation.

Amide Bond Formation: The carboxylic acid can be activated (e.g., using carbodiimides like EDC) and then reacted with an amine group on a biomolecule to form a stable amide linkage. upf.edu

Amine-Reactive Crosslinkers: The methylamino group can be targeted by amine-reactive crosslinkers, although selectivity between the secondary amine and other primary amines on a biomolecule could be a challenge.

For biological studies, it is often necessary to label the compound with a reporter group, such as a fluorescent dye, a radioactive isotope, or a tag for affinity purification.

Fluorescent Labeling: A fluorescent dye containing a reactive group (e.g., an isothiocyanate or a succinimidyl ester) can be coupled to the methylamino group. Alternatively, a fluorescent moiety can be incorporated into an ester or amide derivative of the carboxylic acid.

Isotopic Labeling: For use in mass spectrometry-based assays or as tracers, isotopically labeled versions of the compound can be synthesized. This can involve the use of ¹³C- or ¹⁵N-labeled starting materials. Derivatization with specific reagents can also be used to enhance detection in liquid chromatography-mass spectrometry (LC-MS). researchgate.netdntb.gov.ua

Biotinylation: The compound can be biotinylated to enable its detection and purification using streptavidin-based affinity chromatography. This is typically achieved by reacting the amine or the activated carboxylic acid with a biotin (B1667282) derivative containing a suitable reactive group.

Bioactivity and Mechanistic Investigations of 1 Methylamino Cyclopentanecarboxylic Acid and Its Derivatives Excluding Clinical Human Trials

Role as a Building Block for Bioactive Molecules

1-(Methylamino)cyclopentanecarboxylic acid serves as a valuable scaffold or building block in medicinal chemistry for the synthesis of more complex and biologically active molecules. Its cyclic amino acid structure is a key feature found in various compounds designed for therapeutic applications. The cyclopentane (B165970) ring provides a rigid framework that can be strategically modified to optimize interactions with biological targets.

The broader class of α,α-disubstituted quaternary amino acids, which includes the closely related compound 1-amino-1-cyclopentanecarboxylic acid (cycloleucine), are recognized as useful building blocks for pharmaceuticals. nih.govresearchgate.net Enzymes capable of synthesizing the cycloleucine (B556858) core have been identified, underscoring the biological relevance of this structural motif. nih.govresearchgate.net The synthesis of derivatives from a core cyclopentanecarboxylic acid structure is a common strategy in the development of new bioactive agents, including those with potential applications as antidepressants and other pharmaceuticals. nih.govgoogle.commdpi.com This approach allows chemists to explore how different functional groups attached to the cyclopentane ring influence biological activity, leading to the creation of novel compounds for various research applications. mdpi.com

Enzyme Interaction and Inhibition Studies

The biological effects of this compound and its derivatives are often linked to their ability to interact with and modulate the activity of specific enzymes. Research suggests that the compound may act as an inhibitor for certain enzymes involved in key metabolic pathways. The cyclopentane core is a feature in various potent enzyme inhibitors. For instance, derivatives of cyclopentane carboxylic acid have been identified as powerful inhibitors of the NaV1.7 voltage-gated sodium channel, a target for pain therapeutics. nih.gov

Pyridoxal 5'-phosphate (PLP) is a versatile coenzyme essential for a vast number of enzymatic reactions involving amino acids. frontiersin.orgbeilstein-institut.de While direct enzymatic studies on this compound are not extensively documented, the interactions of structurally similar cyclic amino acids with PLP-dependent enzymes provide significant insights.

A family of PLP-dependent enzymes known as cycloleucine synthases has been discovered, which can catalyze the formation of the 1-amino-1-cyclopentanecarboxylic acid (cycloleucine) structure. nih.govresearchgate.net These enzymes demonstrate the ability to perform complex tandem carbon-carbon bond-forming steps to create the cyclopentane ring. researchgate.net The mechanism involves using an in situ generated enamine as a nucleophile and a derivative of S-adenosyl-l-methionine (SAM) as an electrophile. researchgate.net

Furthermore, the PLP-dependent enzyme 1-aminocyclopropane-1-carboxylate deaminase (ACCD) acts on a strained cyclopropane (B1198618) ring, showcasing a rare catalytic event where the enzyme facilitates the cleavage of a C-C bond within the ring structure. nih.gov This illustrates the capacity of PLP-dependent enzymes to handle and modify cyclic amino acid substrates through unique mechanisms, suggesting a potential for interaction with cyclopentane-based amino acids like this compound.

Derivatives of cyclopentanecarboxylic acid have been shown to modulate the activity of important cellular receptors.

LPA1 Receptor Antagonism: Acylamino-substituted fused cyclopentanecarboxylic acid derivatives have been identified as inhibitors of the lysophosphatidic acid receptor 1 (LPA1). google.com LPA1 is a G-protein coupled receptor that, when activated by its ligand lysophosphatidic acid (LPA), is involved in numerous cellular processes. acs.org Antagonists of the LPA1 receptor are of significant interest for their potential to interfere with these processes. medchemexpress.comtargetmol.com The development of fluorine-containing triazole derivatives as potent LPA1 antagonists highlights the ongoing search for modulators of this receptor. nih.gov

Neuraminidase Inhibition: A notable application of the cyclopentane scaffold is in the design of influenza virus neuraminidase inhibitors. nih.govusu.eduresearchgate.net Neuraminidase is a critical enzyme that allows newly formed virus particles to be released from infected cells, and its inhibition is a key strategy for treating influenza. nih.gov A series of cyclopentane derivatives, including the compound RWJ-270201, have demonstrated potent and selective inhibition of influenza neuraminidase for both type A and B viruses in vitro. nih.govusu.edu These compounds were found to be comparable or slightly more potent than established antiviral drugs like zanamivir (B325) and oseltamivir (B103847) carboxylate in cell-based assays. nih.gov

| Compound | Virus Strain | EC₅₀ (μM) |

|---|---|---|

| RWJ-270201, BCX-1827, BCX-1898, BCX-1923 | Influenza A (H1N1) strains | ≤1.5 |

| Influenza A (H3N2) strains (12 strains) | <0.3 | |

| Influenza B strains (B/Beijing/184/93, B/Harbin/07/94) | <0.2 |

Cellular Signaling Pathway Modulation

By interacting with targets like the LPA1 receptor, derivatives of this compound can modulate critical cellular signaling pathways. The LPA/LPA1 signaling axis is known to play a role in cell survival, migration, and invasion, particularly in the context of cancer metastasis. nih.gov The discovery of LPA1 antagonists that can inhibit these processes without inducing cell death points to a "migrastatic" mechanism, where the focus is on halting cell movement and invasion rather than direct cytotoxicity. nih.gov This modulation of signaling pathways is a key area of investigation for developing new therapeutic strategies. It has also been suggested that this compound itself may influence synaptic transmission and neuronal activity by interacting with neurotransmitter receptors.

Antimicrobial and Other Biological Activities in In Vitro Models

Research indicates that this compound and related compounds possess antimicrobial properties. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for further investigation as antimicrobial agents. nih.gov The cyclopentane structure is a feature in various classes of compounds with demonstrated antimicrobial effects, including cyclopentenones and carbapenems. nih.govnih.gov

The antimicrobial efficacy of cyclopentanecarboxylic acid derivatives has been evaluated in vitro. One study reported that these derivatives, including this compound, showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against both the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli.

Further studies on related cyclopentane structures have provided more detailed data on their antibacterial potential. For example, certain trans-4,5-diamino-cyclopent-2-enones have shown notable activity against drug-resistant bacterial strains. nih.gov

| Compound Class/Derivative | Bacterial Strain | Activity/Concentration | Reference |

|---|---|---|---|

| Cyclopentanecarboxylic acid derivatives | Staphylococcus aureus | Significant inhibition at 50 µg/mL | |

| Cyclopentanecarboxylic acid derivatives | Escherichia coli | Significant inhibition at 50 µg/mL | |

| trans-diamino-cyclopentenone (oxime ether derivative 20) | Methicillin-resistant S. aureus (MRSA) | MIC: 0.976 µg/mL | nih.gov |

| trans-diamino-cyclopentenone (oxime ether derivative 20) | Vancomycin-resistant E. faecalis (VRE) | MIC: 3.91 µg/mL | nih.gov |

The general mechanism by which carboxylic acids inhibit microbial growth often involves the disruption of the bacterial cell membrane. patsnap.com In their undissociated form, they can pass through the membrane and then release protons inside the cell, lowering the internal pH and disrupting essential metabolic functions. patsnap.com

Impact on Fungal Organisms

Research into the antifungal properties of cyclopentane derivatives has revealed notable activity, particularly from sulfur-containing analogues. While direct studies on this compound are limited, investigations into structurally related compounds provide significant insights. One such compound, 2-iminocyclopentane-dithiocarboxylic acid, has been shown to possess inherent antifungal activity. cabidigitallibrary.org Its efficacy is thought to stem from its chelating properties, which allow it to bind metal ions essential for fungal biological processes. cabidigitallibrary.org

Further synthesis and investigation have explored derivatives such as 2-Methylamino-1-cyclopentene-1-dithiocarboxylic acid. This compound can be synthesized from cyclopentanone (B42830), carbon disulfide, and methylamine (B109427), though it is produced in low yields. researchgate.net The antifungal activity of these dithiocarboxylic acid derivatives highlights a promising area of research for developing new antifungal agents based on the cyclopentane scaffold.

In a broader context, other carboxylic acid derivatives have demonstrated significant antifungal potential. Phenazine-1-carboxylic acid (PCA), for instance, exhibits potent activity against various phytopathogenic fungi, including those responsible for grapevine trunk diseases. nih.gov Its mechanism involves inhibiting fungal growth by 90-100%. nih.gov Similarly, certain fatty acid derivatives are known to disrupt fungal growth by interfering with essential processes like myristoylation or by compromising cell membrane integrity. mdpi.com

Table 1: Antifungal Activity of Selected Carboxylic Acid Derivatives

| Compound/Derivative | Fungal Target | Observed Effect | Reference |

|---|---|---|---|

| 2-iminocyclopentane-dithiocarboxylic acid | General Fungi | Active per se, likely due to chelating properties | cabidigitallibrary.org |

| Phenazine-1-carboxylic acid (PCA) | Phaeoacremonium minimum, P. italicum, Fomitiporia mediterranea, Neofusicoccum parvum | 90-100% inhibition of fungal growth | nih.gov |

Antimigratory Activity in Cancer Cell Lines (for related compounds)

While direct evidence for the antimigratory activity of this compound is not available, studies on other cyclic and carboxylic acid-containing compounds have shown significant effects in cancer cell lines. This research provides a framework for potential future investigations into cyclopentane derivatives.

For example, the natural homoisoflavonoid, brazilin (B1667509), and its semi-synthesized derivatives have been evaluated for their effects on breast cancer cell lines. mdpi.com These compounds demonstrated cytotoxic effects against MCF7 and MDA-MB-231 breast cancer cells and were shown to decrease cell migration. mdpi.com The effects were found to be dose- and time-dependent. mdpi.com Specifically, in the highly invasive MDA-MB-231 cell line, brazilin showed a half-maximal inhibitory concentration (IC50) of 49.92 μM. mdpi.com

In another study, indole-based benzenesulfonamides were tested for their antitumor effects. Two compounds, designated A6 and A15, exhibited potent antimigratory activities against MCF-7 and SK-BR-3 breast cancer cells under hypoxic conditions. nih.gov The study found that both A6 and A15 significantly reduced cell migration in SK-BR-3 cells. nih.gov

These findings for structurally distinct compounds underscore the potential for molecules containing specific functional groups to interfere with cancer cell migration, a critical process in metastasis.

Table 2: Antimigratory Effects of Related Compounds on Breast Cancer Cell Lines

| Compound | Cell Line | Concentration | Effect on Cell Migration | Reference |

|---|---|---|---|---|

| Brazilin | MDA-MB-231 | 49.92 μM (IC50) | Decrease in cell migration | mdpi.com |

| Brazilin-(OAc)3 | MCF7 | 20 µM | ~30% decrease in cell migration | mdpi.com |

| Indole-based benzenesulfonamide (B165840) (A6) | MCF-7 & SK-BR-3 | Not specified | Reduced cell migration | nih.gov |

Mechanisms of Action at the Molecular Level

The molecular mechanisms underlying the bioactivity of this compound and its derivatives can be inferred from studies on related structures.

A primary proposed mechanism of action for amino-cycloalkane carboxylic acids is interaction with the N-methyl-D-aspartate (NMDA) receptor. sigmaaldrich.commedchemexpress.com For instance, the structurally similar compound 1-Aminocyclobutanecarboxylic acid acts as a partial agonist at the glycine (B1666218) binding site on the NR1 subunit of the NMDA receptor. medchemexpress.com This interaction modulates the receptor's activity, which is crucial for neuronal signaling. It is plausible that this compound could exhibit a similar interaction with NMDA receptors, although specific binding studies are required for confirmation.

In the context of antifungal activity, the mechanisms are often multifaceted. For dithiocarboxylic acid derivatives, the ability to chelate metal ions is a key aspect of their fungicidal action. cabidigitallibrary.org For other antifungal carboxylic acids like Phenazine-1-carboxylic acid (PCA), the mechanism involves the destruction of the fungal cell membrane, inhibition of nucleus formation, induction of reactive oxygen species (ROS) production, and disruption of mitochondrial function. nih.gov

Regarding antimigratory effects observed in related compounds, the inhibition of specific signaling pathways is a common theme. The antimigratory activity of brazilin and its derivatives in breast cancer cells is associated with a reduction in the activation of Focal Adhesion Kinase (FAK). mdpi.com FAK is a critical protein in cell adhesion and migration, and its inhibition can prevent cancer cells from moving and invading new tissues. Similarly, the antimigratory effects of certain indole-based benzenesulfonamides are linked to the inhibition of carbonic anhydrase IX, an enzyme involved in pH regulation and cell survival in hypoxic tumor environments. nih.gov

Applications in Chemical Biology and Drug Discovery Research

Utilization as a Pharmaceutical Intermediate

1-(Methylamino)cyclopentanecarboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carboxyl group, allows it to be a versatile synthon in multi-step synthetic pathways.

One of the key applications of this compound is in the construction of complex molecular architectures. For instance, it can be a precursor for creating fused cyclopentanecarboxylic acid derivatives which have been investigated as inhibitors of receptors like the endothelial differentiation gene receptor 2 (Edg-2), also known as the LPA1 receptor. These inhibitors are being explored for the treatment of conditions such as atherosclerosis and heart failure. The synthesis of such derivatives often involves the strategic manipulation of the amino and carboxylic acid functionalities of the cyclopentane (B165970) core.

The synthesis of this compound itself can be achieved through various methods, including the ring contraction of cyclohexane (B81311) derivatives. A notable method involves the reaction of a cyclohexane diazoketone with an amine, such as an alanine (B10760859) ester, to form the corresponding cyclopentane acid amide. google.com This approach highlights the accessibility of this intermediate for further elaboration in pharmaceutical synthesis.

Table 1: Synthetic Routes to Cyclopentanecarboxylic Acid Derivatives

| Method | Starting Materials | Key Reagents | Conditions | Key Advantages |

|---|---|---|---|---|

| Ring Contraction | Cyclohexane diazoketone, Amine (e.g., alanine ester) | - | Not specified | Direct formation of cyclopentane ring |

| Favorskii Rearrangement | 2-chlorocyclohexanone (B41772) | Sodium methoxide (B1231860) | Not specified | Base-induced ring contraction |

| Palladium-catalyzed Hydrocarboxylation | Cyclopentene (B43876) | Carbon monoxide, Water, Palladium catalyst | Not specified | Direct carboxylation of the cyclopentene ring |

This table summarizes general synthetic strategies for cyclopentanecarboxylic acid derivatives, providing context for the accessibility of the core scaffold.

Scaffold for Lead Optimization in Medicinal Chemistry

In the field of medicinal chemistry, the process of lead optimization is critical for transforming a hit compound into a viable drug candidate with improved potency, selectivity, and pharmacokinetic properties. The rigid structure of this compound makes it an attractive scaffold for this purpose. biosynth.com

The cyclopentane ring imposes conformational constraints on the molecule, which can be advantageous for several reasons. By reducing the number of rotatable bonds, the entropic penalty upon binding to a biological target is minimized, potentially leading to higher binding affinity. This rigidity also helps in defining a precise three-dimensional arrangement of functional groups, which is essential for specific interactions with a receptor's binding site.

Medicinal chemists can utilize this compound as a central core and systematically modify the substituents on the amino and carboxyl groups to explore the structure-activity relationship (SAR). For example, different alkyl or aryl groups can be attached to the nitrogen atom, or the carboxylic acid can be converted to various amides or esters to probe different regions of a target's binding pocket. This systematic modification allows for the fine-tuning of the molecule's properties to achieve the desired therapeutic profile. The use of such scaffolds is a key strategy to avoid "molecular obesity" and improve the drug-likeness of lead compounds. nih.gov

Design of Non-Proteinogenic Amino Acid Analogues

This compound is classified as a non-proteinogenic amino acid, meaning it is not one of the 22 amino acids naturally encoded by the genetic code. chemicalbook.com The incorporation of such unnatural amino acids into peptides is a powerful strategy in drug discovery to create peptidomimetics with enhanced properties. researchgate.net

The introduction of cyclic amino acids like this compound can significantly impact the conformation of a peptide chain. The constrained nature of the cyclopentane ring can induce specific turns or bends in the peptide backbone, which can mimic or stabilize bioactive conformations. This is particularly useful in the design of peptide-based drugs, where maintaining a specific three-dimensional structure is crucial for activity.

Furthermore, peptides containing non-proteinogenic amino acids often exhibit increased resistance to enzymatic degradation by proteases. This is because the unnatural amino acid residue is not recognized by these enzymes, leading to a longer biological half-life of the peptide therapeutic. The methyl group on the amine also provides steric hindrance, which can further contribute to proteolytic stability. The design and synthesis of peptides containing such modified amino acids have been shown to lead to analogs with improved potency and selectivity. researchgate.net

Table 2: Comparison of Related Amino Acid Structures

| Compound Name | Molecular Formula | Key Structural Difference from this compound |

|---|---|---|

| This compound | C7H13NO2 | - |

| 1-Aminocyclopentanecarboxylic acid (Cycloleucine) | C6H11NO2 | Lacks the methyl group on the nitrogen atom |

| 1-(Methylamino)cyclohexanecarboxylic acid | C8H15NO2 | Features a six-membered cyclohexane ring instead of a five-membered cyclopentane ring |

| 1-Methylcyclopentane-1-carboxylic acid | C7H12O2 | Lacks the amino group |

This table highlights the subtle structural variations between this compound and related compounds, which can lead to different biological activities and applications.

Contribution to Material Science (e.g., Polymer Synthesis)

While direct and extensive research on the application of this compound in material science is not widely documented in the available literature, its chemical structure suggests a significant potential for its use as a monomer in the synthesis of novel polymers, particularly polyamides and poly(ester-amide)s. researchgate.netnih.gov

The bifunctional nature of this compound, containing both an amine and a carboxylic acid group, makes it a suitable candidate for condensation polymerization. savemyexams.com In this process, the amino group of one monomer molecule would react with the carboxylic acid group of another, forming an amide bond and eliminating a molecule of water. This process, repeated numerous times, would lead to the formation of a polyamide.

The incorporation of the cyclic cyclopentane unit into the polymer backbone would likely impart unique properties to the resulting material. The rigidity of the ring could enhance the thermal stability and mechanical strength of the polymer, similar to how cyclic monomers are used to create high-performance polymers like Kevlar. savemyexams.comlibretexts.org

Furthermore, the presence of the methylamino group could influence the polymer's properties, such as its solubility and intermolecular interactions. The development of biodegradable polymers from amino acid-based monomers is a growing area of research for biomedical applications. researchgate.netacs.orgrsc.orgnih.gov Polymers derived from amino acids are often biocompatible and can degrade into non-toxic byproducts. nih.govacs.org Therefore, polyamides or poly(ester-amide)s synthesized from this compound could be explored for applications in drug delivery, tissue engineering, and as biodegradable plastics. wikipedia.orgupc.edu

Table 3: Potential Polymerization Reactions

| Polymer Type | Monomer(s) | Repeating Unit Linkage | Potential Properties |

|---|---|---|---|

| Polyamide | This compound (self-condensation) | Amide bond | Enhanced thermal stability and mechanical strength due to the cyclic backbone. |

| Poly(ester-amide) | this compound and a diol | Ester and Amide bonds | Combination of properties from polyesters (e.g., biodegradability) and polyamides (e.g., strength). |

This table outlines the theoretical potential of this compound as a monomer in polymer synthesis, based on its functional groups.

Computational and Spectroscopic Characterization Methods

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of 1-(methylamino)cyclopentanecarboxylic acid. Each technique offers unique insights into different aspects of the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy : The proton NMR spectrum reveals the number of distinct proton environments and their neighboring atoms. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the 10-12 ppm range, due to deshielding and hydrogen bonding. libretexts.org The protons on the cyclopentane (B165970) ring would produce complex multiplets in the aliphatic region (approximately 1.5-2.5 ppm). The methyl group attached to the nitrogen atom would appear as a singlet, typically in the 2-3 ppm region. organicchemistrydata.org

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid is characteristically deshielded, absorbing in the range of 170–185 ppm. pressbooks.pub The quaternary carbon of the cyclopentane ring bonded to both the amino and carboxyl groups would appear further downfield than the other ring carbons. The carbons of the cyclopentane ring are expected in the 25-35 ppm range, while the methyl carbon on the amino group would be found at the upfield end of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift (δ) ranges based on typical values for the functional groups present.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid Proton | ¹H | 10.0 - 12.0 | broad singlet |

| N-H Proton | ¹H | Variable, often broad | singlet |

| Cyclopentane Protons | ¹H | 1.5 - 2.5 | multiplet |

| N-Methyl Protons | ¹H | 2.0 - 3.0 | singlet |

| Carboxylic Acid Carbon | ¹³C | 170 - 185 | singlet |

| Quaternary Ring Carbon (C1) | ¹³C | 60 - 75 | singlet |

| Cyclopentane Carbons | ¹³C | 25 - 40 | - |

| N-Methyl Carbon | ¹³C | 30 - 40 | - |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, which has a molecular formula of C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol . molbase.comcymitquimica.com High-resolution mass spectrometry (HRMS) can confirm the exact mass with high precision.

The fragmentation pattern observed in the mass spectrum provides structural clues. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org For aliphatic amines, alpha-cleavage (cleavage of the C-C bond adjacent to the C-N bond) is a dominant fragmentation pathway. libretexts.org Therefore, the mass spectrum of this compound would be expected to show characteristic peaks corresponding to the loss of these fragments from the molecular ion. Predicted collision cross-section (CCS) values, which relate to the molecule's shape in the gas phase, can also be calculated for different adducts like [M+H]⁺ and [M+Na]⁺. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 144.10192 |

| [M+Na]⁺ | 166.08386 |

| [M-H]⁻ | 142.08736 |

| [M+K]⁺ | 182.05780 |

| [M+H-H₂O]⁺ | 126.09190 |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum is characterized by specific absorption bands corresponding to the vibrational frequencies of different bonds.

Key expected absorptions include:

A very broad O-H stretching band for the carboxylic acid, typically appearing in the region of 2500–3300 cm⁻¹. pressbooks.pub This broadness is a result of extensive hydrogen bonding.

A strong C=O (carbonyl) stretching absorption for the carboxylic acid, found between 1700 and 1750 cm⁻¹. The exact position can be influenced by hydrogen bonding, with dimeric forms absorbing around 1710 cm⁻¹. pressbooks.pub

An N-H stretching absorption for the secondary amine, which typically appears in the 3300–3500 cm⁻¹ region.

C-H stretching absorptions for the aliphatic cyclopentane ring and methyl group, generally observed just below 3000 cm⁻¹.

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in its solid, crystalline state, including the absolute stereochemistry of chiral centers. nih.gov The central C1 carbon of this compound is a chiral center, as it is bonded to four different groups: a methylamino group, a carboxylic acid group, and two different carbon pathways within the cyclopentane ring.

By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated. This map allows for the exact placement of each atom in space, revealing bond lengths, bond angles, and the torsional angles that define the molecule's conformation in the crystal lattice. This technique is unparalleled in its ability to unambiguously assign the R or S configuration at the chiral center, which is crucial for understanding its interaction with biological systems. rsc.org

Computational Chemistry and Molecular Modeling

Computational methods complement experimental data by providing insights into the molecule's conformational preferences and energetic landscape.

The five-membered cyclopentane ring is not planar and exists in various puckered conformations, primarily the "envelope" and "twist" forms, which rapidly interconvert. Conformational analysis, using molecular mechanics force fields (e.g., MMFF94) or quantum mechanical calculations, can be employed to determine the relative stabilities of these conformers for this compound. researchgate.netamrita.edu

Energy minimization is a computational process used to find the lowest energy conformation of a molecule. mdpi.com Starting with an initial 3D structure, algorithms systematically adjust atomic coordinates to decrease the potential energy of the system, relaxing strained bond lengths, angles, and dihedral angles. amrita.edu This process identifies the most stable, low-energy arrangement of the atoms, providing a theoretical model of the molecule's preferred shape. nih.govnih.gov For this compound, this analysis would reveal the preferred pucker of the cyclopentane ring and the spatial orientation of the methylamino and carboxylic acid substituents.

Quantum Chemical Calculations

DFT calculations can predict several key molecular properties. For instance, studies on N-methylated amino acids have shown that N-methylation can significantly influence a molecule's electronic characteristics. rsc.orgnih.gov It has been observed that mono N-methylation of a peptide backbone leads to a more negative Gibbs free energy of solvation (ΔGsolv), suggesting increased water solubility. rsc.orgnih.gov Furthermore, N-methylation typically increases both the polarizability and the dipole moment of the molecule. rsc.orgnih.gov

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of DFT studies. For N-methylated amino acids, it has been found that they generally possess a higher energy HOMO (less negative) compared to their non-methylated counterparts. rsc.orgnih.gov Concurrently, N-methylation tends to decrease the HOMO-LUMO energy gap, which can be indicative of higher chemical reactivity. researchgate.net Natural Bond Orbital (NBO) analysis, another quantum chemical tool, has revealed that upon N-methylation, the natural atomic charges on the nitrogen, carbon, and oxygen atoms of the amide group tend to become more positive or less negative. rsc.orgnih.gov

In the context of this compound, DFT could be employed to determine the preferred conformations of the cyclopentane ring and the orientation of the methylamino and carboxylic acid substituents. Conformational studies on similar cyclic amino acid analogues, such as those containing a cyclohexane (B81311) ring, have demonstrated that quantum mechanical calculations can identify numerous minimum energy conformations, with the relative energies being influenced by the solvent environment. nih.gov For this compound, such calculations would likely explore the various puckered conformations of the cyclopentane ring (e.g., envelope and twist forms) and the rotational barriers associated with the C-N and C-C bonds of the substituents.

Table 1: Predicted Effects of N-Methylation on Molecular Properties based on Analogous Compounds

| Molecular Property | Predicted Effect of N-Methylation | Reference |

| Gibbs Free Energy of Solvation (ΔGsolv) | Becomes more negative (increased water solubility) | rsc.orgnih.gov |

| Polarizability | Increased | rsc.orgnih.gov |

| Dipole Moment | Increased | rsc.orgnih.gov |

| HOMO Energy | Higher (less negative) | rsc.orgnih.gov |

| HOMO-LUMO Energy Gap | Decreased | rsc.orgnih.govresearchgate.net |

| Natural Atomic Charge on Amide Group Atoms | More positive / less negative | rsc.orgnih.gov |

This table is based on findings from studies on general N-methylated amino acids and peptides and represents predicted trends for this compound.

Molecular Dynamics Simulations for Biological Interactions

Molecular dynamics (MD) simulations offer a computational microscope to investigate the dynamic behavior of molecules and their interactions with biological macromolecules, such as proteins. While specific MD simulation studies focusing on this compound are not detailed in the provided search results, the principles and applications of MD are well-established for studying similar small molecules and their interactions with biological targets. nih.govnih.gov

MD simulations can provide atomistic-level insights into how a ligand, such as this compound, might bind to a protein's active site. These simulations model the movements of atoms over time by solving Newton's equations of motion, allowing for the exploration of conformational changes, binding pathways, and the stability of ligand-protein complexes. nih.gov For a molecule like this compound, MD simulations could be used to predict its binding mode to a target protein, identify key intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions, and van der Waals contacts), and estimate the free energy of binding.

The conformational flexibility of the cyclopentane ring is a critical aspect that can be explored through MD simulations. Studies on peptides containing cyclic amino acid analogs, such as trans-2-aminocyclopentane carboxylic acid, have utilized MD simulations in conjunction with experimental techniques like NMR to elucidate their three-dimensional structures. nih.gov For this compound, MD simulations could reveal the puckering dynamics of the cyclopentane ring and how these dynamics are influenced by interactions with a protein binding pocket. This is particularly relevant as the conformational preferences of the ring can significantly impact the orientation of the functional groups and thus the binding affinity and selectivity.

Furthermore, MD simulations are instrumental in understanding the role of solvent in mediating ligand-protein interactions. The explicit inclusion of water molecules in the simulation allows for a realistic representation of the biological environment and can reveal the importance of water-mediated hydrogen bonds in the binding process.

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

| Application | Description |

| Binding Mode Prediction | Determination of the most stable orientation of the compound within a protein's binding site. |

| Interaction Analysis | Identification of key amino acid residues involved in binding and the nature of the intermolecular forces (e.g., hydrogen bonds, ionic interactions). |

| Conformational Sampling | Exploration of the conformational landscape of the cyclopentane ring and the substituents upon binding to a biological target. |

| Binding Free Energy Calculation | Estimation of the strength of the interaction between the compound and a protein, which can be correlated with its biological activity. |

| Solvation Effects | Analysis of the role of water molecules in mediating the binding process and stabilizing the ligand-protein complex. |

This table outlines the potential uses of MD simulations to study the biological interactions of this compound, based on established methodologies.

Future Research Directions and Unaddressed Challenges

Exploration of Underexplored Stereoisomers

The 1-(Methylamino)cyclopentanecarboxylic acid molecule possesses stereocenters, meaning it can exist in different spatial arrangements known as stereoisomers. However, much of the existing research has not extensively differentiated the biological activities or chemical properties of these individual isomers. The spatial orientation of the methylamino and carboxylic acid groups can significantly influence how the molecule interacts with chiral biological targets such as enzymes and receptors.

Future research should focus on the stereoselective synthesis of each enantiomer and diastereomer. A significant challenge lies in developing efficient and scalable methods to produce these isomers in high purity. Once isolated, a comparative analysis of their biological effects is crucial. For instance, in the field of PET imaging, different stereoisomers of similar cyclic amino acids, such as fluorinated cyclopentane (B165970) derivatives, have demonstrated distinct transport mechanisms and uptake in tumor cells. nih.gov The evaluation of the trans and cis stereoisomers of related compounds has shown that subtle structural changes can lead to significant differences in biological activity, a principle that almost certainly applies to this compound. nih.gov Research into the stereoisomers of other cyclopentane derivatives has also been a key element in drug discovery, highlighting the importance of stereochemistry in determining potency and selectivity. nih.gov

Development of Greener Synthetic Pathways

The chemical synthesis of complex molecules like this compound often relies on multi-step processes that may use hazardous reagents and solvents, generating significant chemical waste. A major future challenge is the development of "green" or sustainable synthetic routes that are more environmentally benign.

Key goals for greener synthesis include:

Use of Renewable Feedstocks: Investigating pathways that utilize biomass-derived starting materials instead of petroleum-based chemicals is a critical long-term goal for amino acid production. rsc.org

One-Pot Reactions: Designing syntheses that combine multiple steps into a single reaction vessel, such as the one-pot reductive amination of carboxylic acids, can significantly reduce waste and improve efficiency. rsc.org

Eco-Friendly Catalysts: Replacing traditional reagents with highly efficient and recyclable catalysts, such as enzyme-based systems or metal-free catalysts, can minimize environmental impact. tandfonline.comnih.gov

Solvent-Free or Green Solvents: Exploring reactions under solvent-free conditions or in environmentally friendly solvents like water or cyclopentyl methyl ether (CPME) is essential. rsc.orgmdpi.com

The development of such pathways not only reduces the environmental footprint but can also lead to more cost-effective and scalable production, which is vital for any potential large-scale application of the compound.

| Green Synthesis Strategy | Potential Advantage | Relevant Research Context |

| One-Pot Reductive Amination | Reduces reaction steps, waste, and purification needs. | Applicable for converting carboxylic acids directly to amines using H₂ and NH₃. rsc.org |

| Biomass Feedstocks | Utilizes renewable resources, reducing reliance on fossil fuels. | A key goal in the sustainable production of amino acids and other fine chemicals. rsc.org |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, biodegradable catalysts. | Engineering of enzymes like cyclic amidases for non-natural amino acid synthesis. nih.gov |

| Solvent-Free Reactions | Eliminates solvent waste, can lead to higher reaction rates. | Used in the stereoselective synthesis of related cyclic amines like aziridines. mdpi.com |

Advanced Mechanistic Elucidation of Biological Interactions

While preliminary studies suggest that this compound may modulate metabolic pathways or interact with neurotransmitter systems, the precise molecular mechanisms remain largely uncharacterized. nih.gov Future research must move beyond preliminary observations to provide a detailed, atomic-level understanding of its biological interactions.

This requires the use of advanced analytical and computational techniques, including:

Cryo-Electron Microscopy (Cryo-EM): To visualize the compound bound to its target protein, revealing the specific binding site and conformational changes.

X-ray Crystallography: To obtain high-resolution structures of the compound in complex with its biological targets.

Computational Docking and Molecular Dynamics: To simulate the binding process, predict binding affinities, and understand the dynamics of the interaction.

Reverse Genetics Approaches: To identify the specific genes and proteins responsible for the compound's biological effects, similar to methods used for other bioactive compounds. mdpi.com

A deeper mechanistic understanding is critical for rational drug design and for predicting potential off-target effects. Elucidating how it inhibits specific enzymes or binds to receptors will pave the way for designing more potent and selective derivatives. nih.gov

Integration with High-Throughput Screening in Academic Settings

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of chemical compounds for a specific biological activity. yu.edu While traditionally the domain of large pharmaceutical companies, recent advancements in automation and miniaturization are making HTS more accessible to academic researchers. rug.nlrsc.org

This compound represents an ideal scaffold for inclusion in HTS campaigns for several reasons:

Structural Rigidity: Its constrained cyclic structure provides a well-defined three-dimensional shape, which can be advantageous for specific binding to protein targets.

Chemical Functionality: The presence of both amino and carboxylic acid groups allows for easy modification and incorporation into larger combinatorial libraries.

Future academic research could involve creating libraries of derivatives based on the this compound core and screening them against a wide range of biological targets, from cancer-related proteins to infectious disease targets. nih.govresearchgate.net This approach could accelerate the discovery of new lead compounds for drug development, a process that can be costly and time-consuming. yu.edurug.nl The integration of nanoscale synthesis with in-situ screening represents a powerful and sustainable paradigm for discovering novel bioactive molecules. rug.nl

Role in Emerging Areas of Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of molecules organized through noncovalent interactions like hydrogen bonding and hydrophobic effects. acs.orgnih.gov Cyclic amino acids and peptides are of great interest in this field because they can self-assemble into highly ordered nanostructures, such as nanotubes and hydrogels. nih.govnih.gov

The unique structure of this compound makes it a compelling building block for supramolecular chemistry. Its rigid cyclopentane ring enforces a specific conformation, while the methylamino and carboxyl groups provide sites for directional hydrogen bonding.

Future research could explore:

Self-Assembling Nanomaterials: Investigating whether the compound or its simple derivatives can self-assemble into nanotubes, nanofibers, or vesicles. The interplay of charged and neutral side chains in cyclic peptides is known to influence the formation and properties of such assemblies. rsc.org